Cas no 1805443-22-4 (6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine)

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features multiple halogen substituents, including bromo, difluoromethyl, nitro, and trifluoromethyl groups, which enhance its reactivity and potential as a versatile intermediate. The presence of electron-withdrawing groups makes it particularly valuable for nucleophilic substitution and cross-coupling reactions. This compound is often employed in the synthesis of bioactive molecules due to its ability to modulate electronic and steric properties. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. Suitable for controlled environments, it requires handling with appropriate safety precautions due to its reactive functional groups.
6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine structure
1805443-22-4 structure
商品名:6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine
CAS番号:1805443-22-4
MF:C7H2BrF5N2O2
メガワット:320.998998165131
CID:4862784

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine
    • インチ: 1S/C7H2BrF5N2O2/c8-3-1-2(5(9)10)4(7(11,12)13)6(14-3)15(16)17/h1,5H
    • InChIKey: VWVPFQVIDXRHHC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(F)F)=C(C(F)(F)F)C([N+](=O)[O-])=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 58.7

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058101-1g
6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine
1805443-22-4 97%
1g
$1,504.90 2022-04-01

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine 関連文献

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridineに関する追加情報

Professional Introduction to 6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine (CAS No. 1805443-22-4)

6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine, with the CAS number 1805443-22-4, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, which is well-known for its diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, including the presence of bromine, difluoromethyl, nitro, and trifluoromethyl substituents, make it a versatile intermediate for synthesizing various pharmacologically active agents.

The< strong>6-Bromo substituent at the sixth position of the pyridine ring introduces a reactive site that can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. Additionally, the< strong>4-(difluoromethyl) group enhances the metabolic stability of the compound by reducing its susceptibility to oxidative degradation. This property is particularly valuable in drug development, where long-term bioavailability is a critical factor.

The< strong>2-nitro and< strong>3-(trifluoromethyl) groups contribute to the overall electronic properties of the molecule, influencing its interactions with biological targets. The nitro group can serve as a handle for further derivatization through reduction to an amine or diazotization followed by coupling reactions. On the other hand, the< strong>trifluoromethyl group is known to increase lipophilicity and binding affinity, making it a common moiety in drug candidates targeting receptors such as GPCRs and ion channels.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound< strong>6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine has emerged as a valuable building block in this endeavor. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom allows for easy manipulation via palladium-catalyzed cross-coupling reactions, enabling the construction of complex scaffolds that mimic natural product structures.

The< strong>difluoromethyl group has been extensively studied for its ability to improve pharmacokinetic properties. It enhances binding to biological targets by increasing lipophilicity while maintaining water solubility, which is essential for oral bioavailability. This feature has been exploited in the design of antiviral and antibacterial agents, where optimal pharmacokinetics are paramount.

The< strong>nitro and< strong>trifluoromethyl substituents also play a role in modulating electronic properties and steric hindrance around the binding site. These features are critical for achieving high selectivity against off-target proteins, minimizing adverse effects. Recent advances in computational chemistry have allowed researchers to predict how these substituents will influence molecular interactions with biological targets, accelerating the drug discovery process.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural motifs present in< strong>6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine are similar to those found in herbicides and fungicides that target specific enzymes or receptors in plants. By leveraging its reactivity and functional group diversity, chemists can design novel agrochemicals with improved efficacy and environmental safety profiles.

The synthesis of< strong>6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine involves multi-step organic transformations that highlight modern synthetic methodologies. For example, one approach involves nucleophilic aromatic substitution on a halogenated pyridine precursor followed by nitration and trifluoromethylation at specific positions. These steps require precise control over reaction conditions to ensure high yields and purity.

The growing interest in fluorinated compounds stems from their unique electronic properties and metabolic stability. Fluoro substituents can alter both hydrophobicity and charge distribution within a molecule, significantly impacting its biological activity. This has led to an increase in fluorinated drug candidates entering clinical trials over the past decade. The compound< strong>6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine, with its rich structural features, exemplifies how fluorinated heterocycles can be harnessed for therapeutic development.

In conclusion,< strong>6-Bromo-4-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine(CAS No.< strong>1805443-22-4) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its structural versatility allows for the synthesis of diverse derivatives with tailored biological activities. As research continues to uncover new therapeutic targets and synthetic strategies, this compound will undoubtedly remain a cornerstone in medicinal chemistry innovation.

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